4-(4-chlorophenoxy)benzene-1,2-diamine
Overview
Description
4-(4-chlorophenoxy)benzene-1,2-diamine is an organic compound that features both amino and chlorophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The final step involves the etherification of the amino compound with p-chlorophenol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenoxy)benzene-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is utilized in the development of polymers and advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-4-(p-methoxyphenoxy)-benzene: Similar structure but with a methoxy group instead of a chlorine atom.
1,2-Diamino-4-(p-fluorophenoxy)-benzene: Similar structure but with a fluorine atom instead of a chlorine atom.
1,2-Diamino-4-(p-bromophenoxy)-benzene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-(4-chlorophenoxy)benzene-1,2-diamine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2 |
InChI Key |
BPJWXSXMZMHEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Cl |
Origin of Product |
United States |
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